physicochemical properties and boiling point of (2S)-2-(morpholin-4-yl)propan-1-ol
physicochemical properties and boiling point of (2S)-2-(morpholin-4-yl)propan-1-ol
An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-(morpholin-4-yl)propan-1-ol
Executive Summary
(2S)-2-(morpholin-4-yl)propan-1-ol is a chiral molecule featuring a morpholine heterocycle, a common scaffold in medicinal chemistry. The physicochemical properties of this compound, such as its boiling point, lipophilicity (logP), and acidity constant (pKa), are critical determinants of its behavior in biological systems and its viability as a drug development candidate. This guide provides a comprehensive analysis of these properties, blending theoretical principles with standardized experimental protocols. We delve into the structural factors influencing these parameters, offer methodologies for their empirical determination, and summarize key data to support researchers in drug discovery and development.
Introduction: The Significance of the Morpholine Scaffold in Drug Design
The morpholine ring is a privileged heterocyclic motif in modern medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, modulate lipophilicity, and introduce a weakly basic center, all of which are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[2][3] The title compound, (2S)-2-(morpholin-4-yl)propan-1-ol, combines this valuable scaffold with a chiral propanol sidechain. Understanding its fundamental physicochemical characteristics is therefore a prerequisite for any rational drug design program. These properties govern how the molecule interacts with biological membranes, its potential to cross the blood-brain barrier, its state at physiological pH, and its overall "drug-likeness".[2]
Chemical Identity and Molecular Structure
The structural features of (2S)-2-(morpholin-4-yl)propan-1-ol—a primary alcohol capable of hydrogen bonding, a tertiary amine within the morpholine ring, and a specific stereocenter—are the primary determinants of its chemical behavior and physical properties.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(morpholin-4-yl)propan-1-ol | - |
| CAS Number | 1352306-49-0 | [4][5] |
| Molecular Formula | C₇H₁₅NO₂ | [5][6] |
| Molecular Weight | 145.20 g/mol | [5][6] |
| Canonical SMILES | CC(CO)N1CCOCC1 | - |
| InChI Key | GPRXBRDKYYXGEU-QFIPXVFZSA-N | [7] (adapted for S-enantiomer) |
Core Physicochemical Properties: A Quantitative Overview
The interplay of the functional groups in (2S)-2-(morpholin-4-yl)propan-1-ol dictates its key physicochemical parameters. The following table summarizes computed and estimated values critical for laboratory and development settings.
| Property | Value (Predicted/Computed) | Rationale and Impact |
| Boiling Point | Estimated: 210-240 °C | The primary alcohol allows for strong intermolecular hydrogen bonding, significantly raising the boiling point. The tertiary amine contributes to polarity. An exact experimental value is not publicly available. |
| logP (XLogP3) | -0.4 | This value indicates that the compound is hydrophilic (more soluble in water than in octanol), a trait conferred by the polar alcohol and morpholine groups.[6] This is often desirable for systemic drug candidates. |
| pKa | Estimated: 7.5 - 9.0 | The tertiary amine of the morpholine ring is a weak base. This pKa range suggests the compound will be significantly protonated and positively charged at physiological pH (~7.4), enhancing its aqueous solubility.[3] |
| Solubility | High in aqueous and polar organic solvents | Predicted based on the low logP value and the presence of hydrogen bond donors and acceptors. |
In-Depth Analysis: Boiling Point
While an experimentally verified boiling point for (2S)-2-(morpholin-4-yl)propan-1-ol is not documented in the literature, a reliable estimate can be derived from its structural components.
-
Hydrogen Bonding: The primary alcohol (-CH₂OH) is the dominant contributor to the high boiling point. It can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces that require significant thermal energy to overcome.[8] Alcohols generally have much higher boiling points than amines of similar molecular weight for this reason.[8]
-
Polarity and Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative oxygen and nitrogen atoms, leading to strong dipole-dipole interactions that further increase the boiling point.
-
Molecular Weight and Shape: With a molecular weight of 145.20 g/mol , van der Waals forces are also a contributing factor. The relatively compact, non-linear shape may slightly lower the boiling point compared to a straight-chain isomer with a larger surface area for interaction.[9][10]
For context, propan-1-ol (MW: 60.1 g/mol ) has a boiling point of 97.2 °C, and morpholine (MW: 87.1 g/mol ) boils at approximately 129 °C.[11] Given the presence of both functional groups and the higher molecular weight, the boiling point of (2S)-2-(morpholin-4-yl)propan-1-ol is confidently predicted to be substantially higher.
Standardized Protocols for Experimental Determination
To ensure data integrity and reproducibility, physicochemical properties should be determined using validated, standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD).[12][13]
Boiling Point Determination (OECD Guideline 103)
For a novel compound available in limited quantities, the Siwoloboff method is a highly suitable micro-method for determining the boiling point.[14][15]
Principle: A small sample is heated in a tube alongside an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. Upon cooling, the temperature at which the liquid is drawn back into the capillary corresponds to the boiling point, where the vapor pressure of the substance equals the ambient pressure.[15]
Step-by-Step Protocol:
-
Preparation: Place approximately 0.5 mL of (2S)-2-(morpholin-4-yl)propan-1-ol into a small test tube or Durham tube.
-
Capillary Insertion: Insert a melting-point capillary tube (sealed at one end) into the sample with the open end down.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube or an oil bath. Heat the apparatus gradually (approx. 2-3 °C per minute) with gentle stirring.
-
Observation (Heating): As the temperature approaches the boiling point, a slow stream of bubbles will emerge from the capillary. Continue heating until a rapid, continuous stream of bubbles is observed.
-
Observation (Cooling): Remove the heat source. Carefully observe the capillary tube as the apparatus cools.
-
Data Recording: The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. Record the ambient atmospheric pressure.
Partition Coefficient (logP) Determination (OECD Guideline 107)
The shake-flask method is the classical approach for determining the octanol-water partition coefficient, a direct measure of lipophilicity.
Principle: The compound is dissolved in a mixture of n-octanol and water, which is then shaken until equilibrium is reached. The concentration of the compound in each phase is measured, and the ratio is used to calculate logP.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be water for this compound).
-
Partitioning: In a suitable vessel, combine a known volume of the n-octanol phase and the aqueous phase. Add a small amount of the stock solution.
-
Equilibration: Shake the vessel vigorously until equilibrium is achieved (typically several hours). Centrifuge to ensure complete phase separation.
-
Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (2S)-2-(morpholin-4-yl)propan-1-ol is crucial, as stereochemistry often dictates biological activity. A common and effective strategy involves the nucleophilic ring-opening of a chiral epoxide.[16] For instance, reacting (S)-2-methyloxirane with morpholine under controlled conditions would yield the desired (2S) product, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide. Maintaining stereochemical purity throughout synthesis and purification is paramount for reliable biological and pharmacological evaluation.[17]
Safety and Handling
Based on aggregated GHS data, (2S)-2-(morpholin-4-yl)propan-1-ol and its racemate are classified with the following hazards.[4][6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335 / H336: May cause respiratory irritation or drowsiness and dizziness.
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[18][19][20] In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
(2S)-2-(morpholin-4-yl)propan-1-ol is a hydrophilic, weakly basic compound with a high predicted boiling point due to its capacity for strong intermolecular hydrogen bonding. Its physicochemical profile, particularly its hydrophilicity and basicity, makes it an interesting scaffold for drug discovery, suggesting good potential for aqueous solubility. The standardized protocols provided herein offer a clear pathway for the empirical validation of its key properties, ensuring the generation of high-quality, reliable data essential for advancing drug development programs.
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